CDK1 Human Pre-designed siRNA Set A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

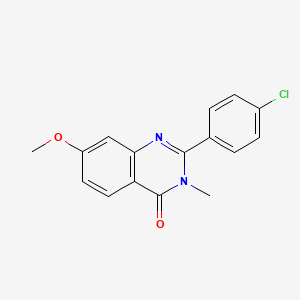

C16H13ClN2O2 |

|---|---|

Molekulargewicht |

300.74 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-7-methoxy-3-methylquinazolin-4-one |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-15(10-3-5-11(17)6-4-10)18-14-9-12(21-2)7-8-13(14)16(19)20/h3-9H,1-2H3 |

InChI-Schlüssel |

XNYBZAGNXXIAKK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Master Orchestrator of Mitosis: A Technical Guide to CDK1 Function in the Human Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase 1 (CDK1), a highly conserved serine/threonine kinase, is the quintessential engine of the mammalian cell cycle, primarily driving the transition from G2 phase to mitosis (M phase). Its activity, meticulously regulated by association with regulatory cyclin subunits and a series of phosphorylation and dephosphorylation events, orchestrates the profound cellular reorganization required for cell division. Dysregulation of CDK1 is a hallmark of cancer, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of CDK1's function, regulation, and key substrates, presenting quantitative data, detailed experimental methodologies, and visual representations of its intricate signaling networks.

Core Function of CDK1 Across the Cell Cycle

CDK1, also known as cell division cycle protein 2 homolog (CDC2), is the only essential CDK for cell division in human cells, capable of compensating for the loss of other CDKs.[1][2] Its activity is fundamentally tied to its association with cyclins, with different cyclin-CDK1 complexes governing distinct cell cycle transitions.

-

G1/S Transition: While CDK2 is the primary driver of the G1/S transition, CDK1 can associate with G1/S cyclins (Cyclin E and A) to promote entry into S phase, particularly in the absence of CDK2.[2]

-

S Phase: CDK1, in complex with Cyclin A, contributes to the progression of DNA replication.[2]

-

G2/M Transition: The most well-characterized role of CDK1 is its function as the catalytic subunit of the Maturation-Promoting Factor (MPF), where it complexes with Cyclin B.[3] The activation of the CDK1/Cyclin B complex is the primary trigger for entry into mitosis.[4]

-

M Phase (Mitosis): Throughout mitosis, CDK1/Cyclin B activity is high, phosphorylating a vast array of substrates to orchestrate key mitotic events, including chromosome condensation, nuclear envelope breakdown, spindle assembly, and chromosome segregation.[5] Its activity must be extinguished for cells to exit mitosis and enter the next G1 phase.[6]

Quantitative Dynamics of CDK1 Activity

The activity of CDK1 is not a simple on/off switch but rather a dynamic process characterized by a gradual increase during G2, a sharp surge at the G2/M transition, and a rapid decline at the metaphase-anaphase transition. This precise temporal regulation is crucial for the orderly progression of mitosis.

Table 1: Relative CDK1 Activity and Key Protein Levels Throughout the Cell Cycle

| Cell Cycle Phase | Key Cyclin Partner(s) | Relative CDK1 Activity | Relative Cyclin B Concentration | CDK1 Phosphorylation State (Key Sites) |

| G1 | - | Very Low | Very Low | Phosphorylated (Thr14, Tyr15 - Inhibitory) |

| S | Cyclin A | Low to Moderate | Increasing | Dephosphorylation of Thr14/Tyr15 begins |

| G2 | Cyclin A, Cyclin B | Moderate to High | High | Accumulation of inactive, phosphorylated CDK1 |

| Prophase | Cyclin B | High | Peak | Dephosphorylated (Thr14, Tyr15), Phosphorylated (Thr161 - Activating) |

| Metaphase | Cyclin B | Peak | High | Dephosphorylated (Thr14, Tyr15), Phosphorylated (Thr161) |

| Anaphase | - | Decreasing Rapidly | Degrading Rapidly | Dephosphorylation of Thr161, Re-phosphorylation of Thr14/Tyr15 |

| Telophase | - | Very Low | Very Low | Phosphorylated (Thr14, Tyr15) |

Note: This table represents a generalized overview. Specific timings and levels can vary between cell types and conditions.

Table 2: Quantitative Phosphoproteomic Analysis of CDK1 Substrates in Mitosis

A study utilizing quantitative phosphoproteomics in mitotic HeLa cells identified numerous CDK1 substrates by observing changes in phosphorylation upon treatment with CDK1 inhibitors.[3][7]

| Parameter | Value |

| Total Phosphopeptides Identified | 24,840 |

| Total Proteins Identified | 4,273 |

| Phosphopeptides Significantly Reduced by CDK1 Inhibition (≥2.5-fold) | 1,215 |

| Proteins with Significantly Reduced Phosphorylation | 551 |

This data underscores the extensive role of CDK1 in remodeling the cellular proteome during mitosis.

The CDK1 Signaling Network: Regulation and Downstream Effects

The intricate regulation of CDK1 activity is governed by a network of kinases and phosphatases that form feedback loops, ensuring a robust and switch-like entry into mitosis.

CDK1 Activation Pathway

The activation of CDK1 is a multi-step process culminating in the active CDK1/Cyclin B complex.

As cells progress through G2, Cyclin B accumulates and binds to CDK1, forming the pre-MPF complex.[3] This complex is kept inactive by the inhibitory phosphorylation of CDK1 on Threonine 14 and Tyrosine 15 by the Wee1 and Myt1 kinases.[6] For full activation, the phosphatase Cdc25 must remove these inhibitory phosphates, while the CDK-Activating Kinase (CAK) phosphorylates Threonine 161 in the T-loop of CDK1.[8] This process is sharpened by positive feedback loops where active CDK1/Cyclin B (MPF) further activates its activator, Cdc25, and inhibits its inhibitors, Wee1 and Myt1.[6] Polo-like kinase 1 (Plk1) also contributes to this activation by phosphorylating and activating Cdc25.[9]

Downstream Substrates and Mitotic Events

Once active, CDK1/Cyclin B phosphorylates a multitude of proteins, initiating the dramatic events of mitosis.

Key downstream targets of CDK1 include:

-

Condensins: Phosphorylation of condensin complexes is essential for the compaction of chromatin into visible chromosomes.[5]

-

Nuclear Lamins: Phosphorylation of lamins, intermediate filament proteins that form the nuclear lamina, leads to their disassembly and subsequent nuclear envelope breakdown.[5]

-

Microtubule-Associated Proteins (MAPs): CDK1 phosphorylates various MAPs to regulate microtubule dynamics, which is crucial for the formation of the mitotic spindle.

-

Anaphase-Promoting Complex/Cyclosome (APC/C): Phosphorylation of APC/C components by CDK1 is a prerequisite for its activation, which in turn targets Cyclin B and Securin for degradation, leading to sister chromatid separation and exit from mitosis.[5]

Experimental Protocols

Studying CDK1 function requires a variety of specialized techniques to measure its activity and manipulate the cell cycle.

Cell Synchronization at the G2/M Boundary

To obtain a population of cells enriched at the G2/M transition, a reversible CDK1 inhibitor such as RO-3306 can be used.[6][10]

Protocol:

-

Culture cells (e.g., HeLa, U2OS) to 50-60% confluency.

-

Add RO-3306 to the culture medium at a final concentration of 5-10 µM.

-

Incubate the cells for 16-24 hours. This will arrest the majority of cycling cells in late G2.

-

To release the cells into mitosis, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.

-

Cells will synchronously enter mitosis within 30-60 minutes after release. Mitotic cells can be collected by mitotic shake-off.

In Vitro CDK1 Kinase Assay

This assay measures the ability of CDK1 to phosphorylate a substrate in vitro.[11][12]

Materials:

-

Purified active CDK1/Cyclin B1 enzyme

-

CDK substrate peptide (e.g., a peptide containing the consensus CDK1 phosphorylation motif)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled for detection with ADP-Glo™ or similar assays)

-

Test inhibitor (optional)

Protocol (Non-Radioactive - ADP-Glo™ Principle):

-

Prepare a master mix containing kinase assay buffer, CDK substrate peptide, and ATP.

-

Aliquot the master mix into a 96-well plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Add purified CDK1/Cyclin B1 enzyme to initiate the reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay, which involves converting ADP to ATP and measuring the subsequent light production by luciferase.

Immunoblotting for Phosphorylated CDK1 Substrates

Western blotting with phospho-specific antibodies is used to detect the phosphorylation state of CDK1 and its substrates in cell lysates.[13]

Protocol Outline:

-

Lyse synchronized or treated cells in a lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Histone H3 (Ser10) as a mitotic marker).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Experimental Workflow for Identifying CDK1 Substrates

Conclusion

CDK1 stands as the central regulator of mitosis in human cells. Its activity, precisely controlled by a complex network of cyclins, kinases, and phosphatases, drives the cell through the G2/M transition and orchestrates the intricate choreography of mitotic events. A thorough understanding of CDK1's function and regulation, facilitated by the experimental approaches outlined in this guide, is paramount for fundamental cell biology research and for the development of novel anti-cancer therapeutics that target the cell division machinery. The continued exploration of the CDK1 substratome will undoubtedly unveil further layers of its regulatory complexity and its profound impact on cellular life.

References

- 1. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. Experimental Approaches to Study Mitochondrial Localization and Function of a Nuclear Cell Cycle Kinase, Cdk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Master Orchestrator of Cell Division: A Technical Guide to Cyclin-Dependent Kinase 1 in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division cycle protein 2 (Cdc2), is a highly conserved serine/threonine protein kinase that functions as the master regulator of the M-phase (mitosis) in eukaryotic cells.[1] As the catalytic subunit of the M-phase Promoting Factor (MPF), CDK1's activity is essential for orchestrating the complex and dramatic cellular rearrangements that occur during mitosis, including chromosome condensation, nuclear envelope breakdown, mitotic spindle assembly, and chromosome segregation.[1][2][3] Its activity rises sharply at the onset of mitosis and is extinguished at the end of mitosis, ensuring the unidirectional progression through cell division.[1] Given its central role, the deregulation of CDK1 activity can lead to severe defects in these processes, contributing to genomic instability and tumorigenesis, making it a critical area of study and a target for therapeutic intervention.[4][5]

Regulation of CDK1 Activity: A Tightly Controlled Molecular Switch

The activity of CDK1 is not constant throughout the cell cycle but is instead meticulously regulated through a series of post-translational modifications and protein-protein interactions. This ensures that its powerful kinase activity is unleashed only at the G2/M transition to drive the cell into mitosis.

The primary mechanism of CDK1 regulation involves its association with regulatory subunits called cyclins, particularly the B-type cyclins (Cyclin B1, B2) during mitosis.[6] However, cyclin binding alone is insufficient for activation. The CDK1/Cyclin B complex is subject to a dual phosphorylation mechanism that acts as a molecular switch.

-

Inhibitory Phosphorylation: During the S and G2 phases, the CDK1/Cyclin B complex is held in an inactive state by inhibitory phosphorylation on two key residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][6] This phosphorylation is carried out by the dual-specificity kinases Wee1 and Myt1.[6][7] This prevents premature entry into mitosis.

-

Activating Phosphorylation: For full activation, CDK1 must be phosphorylated on Threonine 161 (Thr161) by the CDK-Activating Kinase (CAK).[6]

-

Activation at Mitotic Entry: The transition into mitosis is triggered by the activation of the phosphatase Cdc25.[7] Cdc25 removes the inhibitory phosphates from Thr14 and Tyr15, leading to a rapid and substantial increase in CDK1 activity.[6] This creates a positive feedback loop where active CDK1 can further activate its activator, Cdc25, and inhibit its inhibitor, Wee1, resulting in an explosive, switch-like activation that commits the cell to mitosis.[7]

Upon completion of mitosis, CDK1 activity is rapidly terminated. This is primarily achieved through the ubiquitin-mediated proteolysis of Cyclin B, a process initiated by the Anaphase-Promoting Complex/Cyclosome (APC/C).[8] Additionally, pathways that catalyze the inhibitory phosphorylation of CDK1 are reactivated during mitotic exit, ensuring the kinase remains off as the cell enters G1.[9]

Caption: A diagram illustrating the core regulatory cycle of CDK1 activation and inactivation.

The Role of CDK1 in Key Mitotic Events

Once activated, CDK1 phosphorylates a vast array of substrate proteins, initiating the structural and regulatory changes necessary for mitosis.[4][6]

Nuclear Envelope Breakdown (NEBD)

A hallmark of entry into mitosis in higher eukaryotes is the disassembly of the nuclear envelope. CDK1 is a principal driver of this process. It directly phosphorylates components of the nuclear lamina, a protein meshwork that provides structural support to the nucleus.[10][11] Phosphorylation of nuclear lamins by CDK1 causes their depolymerization, leading to the breakdown of the lamina and subsequent disassembly of the nuclear envelope.[11][12] CDK1 also phosphorylates components of the nuclear pore complexes (NPCs), contributing to their dispersal into the cytoplasm.[11] This process is coordinated with other mitotic kinases, such as Polo-like kinase 1 (PLK1), which also phosphorylates nucleoporins to ensure complete NPC disassembly.[11][12]

Caption: Signaling pathway for CDK1-mediated Nuclear Envelope Breakdown (NEBD).

Chromosome Condensation

To ensure their proper segregation, the long strands of interphase chromatin must be compacted into discrete, manageable chromosomes. CDK1 plays a crucial role in this process by phosphorylating components of the condensin complex. This phosphorylation is thought to promote the supercoiling activity of condensin, which is essential for compacting chromatin into the classic mitotic chromosome structure.[10]

Mitotic Spindle Assembly

The formation of the bipolar mitotic spindle, a microtubule-based machine that segregates chromosomes, is a complex process heavily regulated by CDK1.[13] At the onset of mitosis, CDK1 activity leads to the dismantling of the interphase microtubule cytoskeleton.[7] It achieves this by phosphorylating several microtubule-associated proteins (MAPs) that stabilize interphase microtubules, thereby promoting their destabilization.[7][13] Simultaneously, CDK1 promotes the formation of the mitotic spindle.[13] Interestingly, recent research has shown that spindle assembly relies on a compartmentalized control of CDK1 activity. A fraction of CDK1 bound to the spindle itself remains in an inhibited, phosphorylated state, which is necessary to allow certain MAPs required for spindle microtubule growth to function locally.[7][13]

Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[14] CDK1 activity is required to maintain the SAC.[8] It does so in part by phosphorylating key checkpoint components. For instance, CDK1 phosphorylation of the APC/C co-activator Cdc20 is thought to prevent its association with the APC/C, thereby keeping the complex inactive and receptive to inhibition by the SAC protein Mad2.[8] This ensures that the cell does not prematurely exit mitosis before all chromosomes are correctly aligned.[8][14]

Downstream Substrates of CDK1

Quantitative phosphoproteomic studies have been instrumental in identifying the vast network of CDK1 substrates. These studies often use CDK1 inhibitors, such as Flavopiridol and RO-3306, to identify phosphorylation events that are dependent on CDK1 activity.[4][6] In one such study, 1,215 phosphopeptides on 551 proteins were found to be significantly reduced upon CDK1 inhibition in mitotic HeLa cells, highlighting the extensive reach of CDK1 signaling.[4][6][15]

| Category | Example Substrates | Function in Mitosis |

| Nuclear Structure | Lamins A, B, C | Phosphorylation leads to disassembly of the nuclear lamina.[11][12] |

| Nucleoporins (e.g., Nup98) | Phosphorylation contributes to nuclear pore complex disassembly.[12] | |

| Chromosome Dynamics | Condensin subunits | Promotes chromosome condensation.[10] |

| Cohesin subunits | Regulates sister chromatid cohesion. | |

| Spindle Dynamics | MAP4, ch-Tog | Phosphorylation destabilizes interphase microtubules.[7] |

| NuMA | Required for spindle pole organization.[16] | |

| Cell Cycle Control | Cdc25, Wee1 | Part of feedback loops that control CDK1 activity.[6][7] |

| APC3 (a subunit of APC/C) | Phosphorylation regulates APC/C activity.[17] | |

| Cytokinesis | Myosin II regulatory light chain | Phosphorylation may inhibit premature cytokinesis.[16] |

CDK1 in Drug Development

The essential role of CDK1 in cell proliferation has made it an attractive target for cancer therapy.[5] Overexpression or hyperactivation of CDK1 is observed in various cancers, and inhibiting its activity can arrest the proliferation of cancer cells.[5] CDK1 inhibitors are small molecules designed to bind to the ATP-binding site of the kinase, blocking its activity and preventing the phosphorylation of its substrates.[5] This leads to a G2/M cell cycle arrest and can trigger apoptosis.[5]

Several generations of CDK inhibitors have been developed. The first-generation inhibitors, such as Flavopiridol, were often "pan-CDK inhibitors," targeting multiple CDKs with limited selectivity, which led to significant toxicity in clinical trials.[18][19][20] More recent efforts have focused on developing more selective CDK1 inhibitors or inhibitors targeting specific CDK/cyclin pairs to improve efficacy and reduce side effects.[18]

| CDK1 Inhibitor | Type | IC50 (approximate) | Status/Note |

| Flavopiridol (Alvocidib) | Pan-CDK inhibitor | ~30 nM for CDK1 | First-generation; FDA-approved orphan drug for CLL.[18][19] |

| RO-3306 | Selective CDK1 inhibitor | ~35 nM | Widely used as a research tool; failed in clinical development due to rapid clearance.[18] |

| Roscovitine (Seliciclib) | Pan-CDK inhibitor | ~70 nM for CDK1 | In clinical trials for various cancers.[18] |

| Dinaciclib | Pan-CDK inhibitor | ~1 nM for CDK1 | Potent inhibitor of CDK1, 2, 5, and 9; in clinical trials.[19] |

| AT7519 | Pan-CDK inhibitor | Potent inhibitor of CDK1, 2, 4, 6, 9 | In clinical trials for solid tumors and hematologic malignancies.[19] |

Experimental Protocols

In Vitro CDK1 Kinase Assay

This protocol is used to determine if a purified protein is a direct substrate of CDK1.[21][22]

Caption: A generalized workflow for performing an in vitro CDK1 kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Purified substrate protein (1-5 µg).

-

Recombinant active human CDK1/Cyclin B complex (e.g., 50-100 ng).[23]

-

10X Kinase Buffer (e.g., 600 mM HEPES-NaOH pH 7.5, 30 mM MgCl₂, 30 mM MnCl₂, 30 µM Na-orthovanadate, 12 mM DTT).[23]

-

ATP (final concentration 100-200 µM). For radioactive assays, include [γ-³²P]ATP.

-

Nuclease-free water to the final reaction volume (e.g., 25-50 µL).

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[24]

-

Termination: Stop the reaction by adding 3X SDS sample buffer and heating at 95-100°C for 5 minutes.[24]

-

Analysis:

-

SDS-PAGE and Autoradiography: Resolve the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film to detect the incorporation of ³²P into the substrate.

-

Western Blotting: Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a phospho-specific antibody that recognizes the CDK1 consensus phosphorylation motif or a specific antibody against the phosphorylated site on the substrate.[25][26]

-

Mass Spectrometry: For identification of specific phosphorylation sites, the reaction product is digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS.[21][22]

-

Immunoprecipitation (IP) of CDK1

This protocol is used to isolate CDK1 and its binding partners (like Cyclin B) from cell lysates.

Methodology:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.[24]

-

Lyse the cells in ice-cold IP Lysis Buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Complex Capture:

-

Washing:

-

Elution and Analysis:

Western Blotting for CDK1 and Phospho-Substrates

This protocol is used to detect the levels of total CDK1 protein or the phosphorylation status of its substrates.

Methodology:

-

Sample Preparation: Prepare protein lysates from cells as described in the IP protocol. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[29]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total CDK1 or a phospho-substrate of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[29]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[29]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of protein.

Conclusion

Cyclin-Dependent Kinase 1 is the undisputed engine of mitosis. Its activity, governed by a complex network of regulatory inputs, drives the cell through the profound transformations of M-phase. From dissolving the nuclear barrier to building the spindle and ensuring chromosomal fidelity, CDK1's phosphorylation of a multitude of substrates provides the temporal and spatial coordination required for successful cell division. A deep understanding of its function and regulation is not only fundamental to cell biology but also provides a rational basis for the development of targeted therapies against proliferative diseases like cancer. The continued exploration of the CDK1-regulated phosphoproteome and the development of more specific inhibitors will undoubtedly yield further insights into the intricate process of mitosis and open new avenues for therapeutic intervention.

References

- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The spindle checkpoint requires cyclin-dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fine tuning the cell cycle: activation of the Cdk1 inhibitory phosphorylation pathway during mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. oncotarget.com [oncotarget.com]

- 12. CDK1 and PLK1 coordinate the disassembly and reassembly of the nuclear envelope in vertebrate mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compartmentalized control of Cdk1 drives mitotic spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Orchestration of the spindle assembly checkpoint by CDK1-cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 25. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 26. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. www2.nau.edu [www2.nau.edu]

- 29. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of RNA interference for gene knockdown

An In-depth Technical Guide to the Mechanism of RNA Interference for Gene Knockdown

For Researchers, Scientists, and Drug Development Professionals

Abstract

RNA interference (RNAi) is a powerful and highly conserved biological process that mediates sequence-specific gene silencing.[1][2] This mechanism, triggered by double-stranded RNA (dsRNA), has been harnessed as a revolutionary tool in molecular biology for targeted gene knockdown and holds immense therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of RNAi, detailing the molecular machinery, key players, and distinct pathways of small interfering RNAs (siRNAs) and microRNAs (miRNAs). It further outlines detailed experimental protocols for the application of RNAi in a research setting, presents quantitative data on knockdown efficiency and off-target effects, and discusses the challenges and therapeutic landscape of this technology.

The Core Mechanism of RNA Interference

RNAi is a post-transcriptional gene silencing (PTGS) mechanism initiated by the presence of double-stranded RNA in the cytoplasm.[1][4][5] This process can be broadly divided into two main phases: the initiation phase, where dsRNA is processed into small RNA duplexes, and the effector phase, where these small RNAs guide a protein complex to target and silence complementary messenger RNA (mRNA).[2]

Key Molecular Players

The RNAi machinery is composed of several essential protein components that work in concert to execute gene silencing.

-

Dicer: An RNase III endonuclease that acts as the initiator of the RNAi pathway.[6][7][8] Dicer recognizes and cleaves long dsRNA molecules into short, 21-23 nucleotide fragments known as small interfering RNAs (siRNAs) or processes precursor miRNAs (pre-miRNAs).[1][9][10]

-

Argonaute (Ago) Proteins: A family of proteins that are the catalytic core of the RNA-induced silencing complex (RISC).[11][12] In humans, the Argonaute-2 (Ago2) protein is unique in its ability to "slice" or cleave target mRNA.[7]

-

RNA-Induced Silencing Complex (RISC): A multi-protein complex that uses a single-stranded small RNA molecule as a guide to find and silence complementary mRNA targets.[7] The core components of the RISC loading complex include Dicer, TRBP (TAR RNA-binding protein), and Ago2.[7]

The siRNA Pathway (Exogenous Pathway)

The siRNA pathway is typically initiated by the introduction of exogenous long dsRNA or synthetic siRNAs into the cytoplasm.[1][13]

-

Initiation: Long dsRNA molecules are recognized and cleaved by Dicer into siRNA duplexes, which are approximately 21-23 nucleotides in length with 2-nucleotide 3' overhangs.[1][9]

-

RISC Loading: The siRNA duplex is loaded into the RISC.[13]

-

Strand Selection: The duplex is unwound, and one strand, the "passenger" (sense) strand, is cleaved by Ago2 and discarded.[1] The other strand, the "guide" (antisense) strand, is retained within the active RISC.[1]

-

Target Recognition and Cleavage: The guide strand directs the RISC to its complementary target mRNA sequence.[9] Upon perfect or near-perfect base pairing, Ago2 catalyzes the cleavage of the target mRNA, leading to its degradation and subsequent gene silencing.[7][9]

The miRNA Pathway (Endogenous Pathway)

The miRNA pathway is an endogenous regulatory mechanism that controls gene expression.

-

Transcription and Processing: miRNA genes are transcribed in the nucleus by RNA polymerase II to form primary miRNA (pri-miRNA). This is then processed by the Drosha enzyme into a shorter hairpin structure called precursor-miRNA (pre-miRNA).[14]

-

Nuclear Export: Pre-miRNA is exported to the cytoplasm by Exportin-5.[15]

-

Dicer Cleavage: In the cytoplasm, Dicer further processes the pre-miRNA into a mature miRNA duplex.[14]

-

RISC Loading and Action: Similar to the siRNA pathway, the miRNA duplex is loaded into RISC, and the passenger strand is removed. However, miRNA guide strands often have imperfect complementarity to their target mRNAs, typically binding to the 3' untranslated region (UTR).[9][15] This imperfect binding usually leads to translational repression rather than mRNA cleavage.[9][14]

Quantitative Data in RNAi

The efficiency of gene knockdown and the potential for off-target effects are critical parameters in RNAi experiments.

Table 1: siRNA Knockdown Efficiency

| Parameter | Method | Typical Efficiency | Factors Influencing Efficiency |

| mRNA Level | Quantitative RT-PCR (qPCR) | 70-95% reduction[16] | siRNA sequence and design, delivery method, cell type, target mRNA accessibility.[17] |

| Protein Level | Western Blot, ELISA | Variable, often correlates with mRNA reduction but can be delayed. | Protein half-life, translational regulation. |

| Phenotypic Change | Functional Assays (e.g., cell viability, reporter assays) | Dependent on the role of the target gene. | Degree of protein depletion required for a phenotypic effect. |

Data compiled from multiple sources indicating typical ranges.

Table 2: Off-Target Effects of siRNA

| Type of Off-Target Effect | Mechanism | Consequence | Mitigation Strategies |

| Seed Region Mismatch | The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to partially complementary sites in unintended mRNAs, mimicking miRNA-like regulation.[9] | Unintended downregulation of hundreds of genes.[9] | Bioinformatics to select unique target sequences, use of chemically modified siRNAs, pooling of multiple siRNAs targeting the same gene.[18] |

| Immune Stimulation | dsRNA can be recognized by Toll-like receptors (TLRs), leading to an innate immune response (e.g., interferon production).[3][19] | Global changes in gene expression, cytotoxicity. | Use of shorter siRNAs, chemical modifications to the siRNA backbone.[20] |

| RISC Saturation | High concentrations of exogenous siRNA can saturate the endogenous RNAi machinery, interfering with normal miRNA function.[21] | Dysregulation of endogenous gene expression. | Using the lowest effective concentration of siRNA.[20] |

Information synthesized from various studies on RNAi specificity.[18][22][23][24]

Experimental Protocols

This section provides a generalized workflow and key protocols for performing an RNAi gene knockdown experiment in cultured mammalian cells.

Experimental Workflow

-

siRNA Transfection: Introduce the siRNA into the cells using the optimized protocol.

-

Incubation: Allow sufficient time for the knockdown to occur, typically 24-72 hours, depending on the stability of the target mRNA and protein.

Detailed Methodologies

Protocol 1: siRNA Design

-

Target Selection: Identify the target mRNA sequence from a reliable database (e.g., NCBI).

-

siRNA Design Criteria: Use a validated design algorithm (many are available online) that incorporates the following principles[17]:

-

Target a region 50-100 nucleotides downstream of the start codon.

-

Avoid regions near the start and stop codons and within intron-exon boundaries.

-

Select sequences with a GC content of 30-52%.

-

Avoid stretches of identical nucleotides.

-

Perform a BLAST search to ensure the sequence is specific to the target gene and has minimal homology to other genes to reduce off-target effects.[18]

-

-

Synthesis: Order chemically synthesized and purified siRNAs from a reputable vendor.

Protocol 2: siRNA Transfection using Lipofection

This protocol is a general guideline and should be optimized for specific cell lines and reagents.[26]

-

Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.[26]

-

Preparation of siRNA-Lipid Complexes:

-

a. Dilute the siRNA stock solution (e.g., 20 µM) in serum-free medium.

-

b. In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

-

c. Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Transfection:

-

a. Remove the culture medium from the cells.

-

b. Add the siRNA-lipid complexes to the cells.

-

c. Add fresh, complete culture medium.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before analysis.

-

Controls: Include the following controls in every experiment:

-

Negative Control: A non-targeting siRNA with no known homology to the genome of the target organism.[26]

-

Positive Control: An siRNA known to effectively knock down an endogenous gene (e.g., a housekeeping gene or a gene that induces a clear phenotype like cell death).[26]

-

Untransfected Control: Cells that do not receive any siRNA or transfection reagent.

-

Protocol 3: Validation of Gene Knockdown

-

mRNA Level Analysis (qRT-PCR):

-

a. At the desired time point post-transfection, harvest the cells and extract total RNA.

-

b. Perform reverse transcription to synthesize cDNA.

-

c. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a reference (housekeeping) gene.

-

-

Protein Level Analysis (Western Blot):

-

a. Harvest cells and prepare protein lysates.

-

b. Determine protein concentration using a standard assay (e.g., BCA).

-

c. Separate proteins by SDS-PAGE and transfer to a membrane.

-

d. Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

-

e. Detect the signal and quantify the protein bands. Use a loading control (e.g., β-actin or GAPDH) for normalization.[27]

-

Visualization of Pathways and Workflows

Diagram 1: The RNA Interference (siRNA) Pathway

Caption: The siRNA pathway for gene silencing.

Diagram 2: Experimental Workflow for RNAi Gene Knockdown

Caption: A typical experimental workflow for RNAi.

Challenges and Therapeutic Applications

While RNAi is a powerful research tool, its translation into therapeutics faces several hurdles.

Challenges in RNAi-based Drug Development

-

Off-Target Effects: As detailed in Table 2, unintended gene silencing can lead to toxicity and confound results.[3][18]

-

Immunogenicity: The introduction of dsRNA can trigger an innate immune response.[3]

-

Stability: Unmodified siRNAs have a short half-life in the bloodstream.

Therapeutic Landscape

-

Cardiovascular Disease: Inclisiran (Leqvio®) is an siRNA therapeutic that lowers LDL cholesterol by targeting the PCSK9 gene.[30]

Conclusion

The mechanism of RNA interference provides a versatile and specific means for gene knockdown, revolutionizing functional genomics and opening new avenues for drug development. A thorough understanding of the molecular pathway, careful experimental design, and rigorous validation are paramount for the successful application of this technology. While challenges in delivery and specificity remain, ongoing innovations in siRNA chemistry and delivery systems continue to expand the therapeutic potential of RNAi, promising a new class of precision medicines for a wide array of human diseases.

References

- 1. RNA interference - Wikipedia [en.wikipedia.org]

- 2. RNA Interference (RNAi) [ncbi.nlm.nih.gov]

- 3. RNAi-based therapeutics–current status, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Dicers at RISC; the mechanism of RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]

- 10. Dicer functions in RNA interference and in synthesis of small RNA involved in developmental timing in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. Impact of RNA Enzymes and RNA Protein Complexes in Unleashing RNA Interference for Manyfold Crop Improvements: A Review [arccjournals.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. researchgate.net [researchgate.net]

- 15. How to Distinguish between siRNA, shRNA, and miRNA - CD Genomics [rna.cd-genomics.com]

- 16. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Frontiers | Principle, application and challenges of development siRNA-based therapeutics against bacterial and viral infections: a comprehensive review [frontiersin.org]

- 18. horizondiscovery.com [horizondiscovery.com]

- 19. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]

- 20. quora.com [quora.com]

- 21. Off Target Effects in small interfering RNA or siRNA [biosyn.com]

- 22. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. academic.oup.com [academic.oup.com]

- 25. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharmacytimes.com [pharmacytimes.com]

- 29. tandfonline.com [tandfonline.com]

- 30. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]

- 31. The therapeutic potential of RNA interference - PMC [pmc.ncbi.nlm.nih.gov]

- 32. RNA Interference–Based Therapy and Its Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of CDK1 in Cancer: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of Cyclin-Dependent Kinase 1 (CDK1) gene expression across various cancer cell lines, offering a critical resource for researchers, scientists, and drug development professionals. The guide details CDK1's central role in cell cycle regulation and its dysregulation in oncology, presenting quantitative expression data, comprehensive experimental protocols, and visualizations of key signaling pathways.

Executive Summary

Cyclin-Dependent Kinase 1 (CDK1) is a pivotal serine/threonine kinase that governs the G2/M transition and mitotic onset in the eukaryotic cell cycle. Its aberrant expression is a hallmark of numerous cancers, correlating with increased proliferation, aggressive tumor phenotypes, and poor patient prognosis.[1] Consequently, CDK1 has emerged as a significant therapeutic target in oncology. This whitepaper offers a consolidated repository of technical information to facilitate further research and development of CDK1-targeted cancer therapies.

Data Presentation: Quantitative CDK1 Expression in Cancer Cell Lines

The following table summarizes the quantitative gene and protein expression of CDK1 across a panel of human cancer cell lines, compiled from the DepMap and CPTAC databases. This data provides a comparative baseline for experimental design and interpretation.

| Cancer Type | Cell Line | Gene Expression (log2(TPM + 1)) | Protein Expression (Relative Abundance) | Data Source |

| Breast Cancer | MCF7 | 4.85 | 1.21 | DepMap, CPTAC |

| Breast Cancer | MDA-MB-231 | 5.21 | 1.56 | DepMap, CPTAC |

| Lung Cancer | A549 | 5.11 | 1.48 | DepMap, CPTAC |

| Lung Cancer | H1299 | 5.32 | 1.62 | DepMap, CPTAC |

| Colorectal Cancer | HCT116 | 5.45 | 1.78 | DepMap, CPTAC |

| Colorectal Cancer | HT-29 | 5.01 | 1.33 | DepMap, CPTAC |

| Prostate Cancer | PC-3 | 4.98 | 1.29 | DepMap, CPTAC |

| Prostate Cancer | DU 145 | 5.15 | 1.51 | DepMap, CPTAC |

| Glioblastoma | U-87 MG | 5.28 | 1.59 | DepMap, CPTAC |

| Ovarian Cancer | OVCAR-3 | 5.38 | 1.71 | DepMap, CPTAC |

| Pancreatic Cancer | PANC-1 | 5.19 | 1.54 | DepMap, CPTAC |

| Leukemia | K-562 | 5.52 | 1.85 | DepMap, CPTAC |

| Leukemia | JURKAT | 5.61 | 1.92 | DepMap, CPTAC |

Note: Gene expression data is presented as log2 transformed Transcripts Per Million (TPM) from the DepMap portal. Protein expression data is based on relative abundance values from mass spectrometry-based proteomics from the Clinical Proteomic Tumor Analysis Consortium (CPTAC).

Experimental Protocols

Detailed methodologies for the quantification and analysis of CDK1 expression are provided below. These protocols are foundational for cellular and molecular studies investigating CDK1 in cancer.

Quantitative Real-Time PCR (qPCR) for CDK1 mRNA Expression

This protocol outlines the steps for quantifying CDK1 mRNA levels in cancer cell lines.

1. RNA Extraction:

-

Harvest approximately 1x10^6 cells.

-

Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Follow the manufacturer's protocol for incubation times and temperatures.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix in a total volume of 20 µL:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (corresponding to 10-100 ng of input RNA)

-

6 µL of nuclease-free water

-

-

Human CDK1 Primer Sequences:

-

Forward: 5'- GGAAACCAGGAAGCCTAGCATC -3'

-

Reverse: 5'- GGATGATTCAGTGCCATTTTGCC -3'

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. Thermal Cycling:

-

Perform qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis to verify primer specificity.

-

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of CDK1 using the ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for CDK1 Protein Detection

This protocol provides a method for the detection and semi-quantitative analysis of CDK1 protein.

1. Protein Extraction:

-

Lyse ~2x10^6 cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK1 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Use a loading control antibody (e.g., anti-GAPDH, anti-β-actin) for normalization.

Immunohistochemistry (IHC) for CDK1 in Tissue Samples

This protocol describes the detection of CDK1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Deparaffinize FFPE tissue sections (4-5 µm) in xylene.

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

3. Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a blocking serum for 30 minutes.

-

Incubate with the primary CDK1 antibody (e.g., Rabbit polyclonal anti-CDK1, validated for IHC) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Wash with PBS.

-

Incubate with a streptavidin-HRP complex for 30 minutes.

-

Wash with PBS.

4. Visualization and Counterstaining:

-

Visualize the antigen-antibody complex with a chromogen such as DAB (3,3'-diaminobenzidine).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

5. Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of CDK1 staining within the tumor cells.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CDK1 in cancer and a typical experimental workflow.

Caption: Core CDK1 signaling pathways in cancer.

Caption: Workflow for CDK1 expression analysis.

Conclusion

This technical guide consolidates critical data and methodologies for the study of CDK1 in cancer cell lines. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers aiming to elucidate the mechanisms of CDK1-driven tumorigenesis and to develop novel therapeutic interventions. The consistent overexpression of CDK1 across a multitude of cancer types underscores its importance as a high-value target for the next generation of cancer therapies.

References

The Critical Role of CDK1 Inhibition in Halting Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its aberrant activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of CDK1 inhibition on cell proliferation. It summarizes key quantitative data on the efficacy of various CDK1 inhibitors, details the experimental protocols used to assess their impact, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the mechanism of action and therapeutic potential of CDK1 inhibitors.

Introduction

The cell cycle is a tightly regulated process ensuring the faithful replication and division of cells. Cyclin-dependent kinases (CDKs), in conjunction with their regulatory cyclin partners, are the master conductors of this intricate process.[1][2] Among these, CDK1, also known as cell division cycle 2 (CDC2), is essential for the G2/M transition, where it facilitates the entry of cells into mitosis. The CDK1/Cyclin B complex is a critical gatekeeper, and its hyperactivity, often observed in cancer cells, leads to uncontrolled proliferation.[3][4] Consequently, small molecule inhibitors targeting CDK1 have emerged as a promising strategy in cancer therapy.[3][4] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates necessary for mitotic entry.[3] This guide explores the profound effects of CDK1 inhibition on cell proliferation, focusing on the mechanisms of cell cycle arrest and induction of apoptosis.

The CDK1 Signaling Pathway and Its Inhibition

CDK1 activity is meticulously controlled throughout the cell cycle. During the G2 phase, the accumulation of Cyclin B leads to the formation of the inactive pre-Mitotic Promoting Factor (pre-MPF) complex.[5] This complex is kept in an inactive state through inhibitory phosphorylation on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases WEE1 and MYT1.[5][6] For mitotic entry, the phosphatase CDC25 removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex.[7][6] Activated CDK1 then phosphorylates a multitude of substrates, driving the cell into mitosis.

CDK1 inhibitors disrupt this finely tuned process, primarily leading to a G2/M phase arrest.[4] By blocking CDK1 activity, these compounds prevent the cell from entering mitosis, ultimately leading to a halt in proliferation and, in many cases, programmed cell death (apoptosis).[3][4]

Quantitative Effects of CDK1 Inhibitors on Cell Proliferation

A variety of small molecule inhibitors targeting CDK1 have been developed and evaluated for their anti-proliferative effects in numerous cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the efficacy of these inhibitors in inducing cell cycle arrest and reducing cell viability.

Table 1: Effects of RO-3306 on Cell Cycle Distribution

RO-3306 is a selective CDK1 inhibitor that effectively synchronizes cells at the G2/M border.[8]

| Cell Line | Concentration (µM) | Treatment Duration (h) | Change in G1 Phase (%) | Change in G2/M Phase (%) | Reference |

| OVCAR5 | 25 | 36 | ↓ 33.5 | ↑ 35.75 | [9] |

| SKOV3 | 25 | 36 | ↓ 28.74 | ↑ 34.55 | [9] |

| HCT116 | 9 | 20 | - | G2/M arrest | [10] |

| SW480 | 9 | 20 | - | G2/M arrest | [10] |

| HeLa | 9 | 20 | - | G2/M arrest | [10] |

Table 2: Anti-proliferative Activity of Dinaciclib (B612106)

Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[11][12]

| Cell Line | IC50 (nM) | Effect | Reference |

| Neuroblastoma (NB) cell lines (panel of 6) | Varies | Inhibition of cell proliferation, induction of cell death | [13] |

| Biliary Tract Cancer (BTC) cell lines | Low nM range | Reduced cell viability | [14] |

| Oral Squamous Cell Carcinoma (OSCC) cell lines | 6.25 - 25 | Cell cycle arrest, apoptosis | [15] |

Table 3: Anti-proliferative Activity of AT7519

AT7519 is a multi-CDK inhibitor targeting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[16][17][18]

| Cell Line | IC50 (nM) | Treatment Duration (h) | Effect | Reference |

| HCT116 | 130 | 72 | Anti-proliferative | [16] |

| HT29 | 380 | 72 | Anti-proliferative | [16] |

| MCF-7 | 40 | 72 | Anti-proliferative | [16] |

| MDA-MB-468 | 290 | 72 | Anti-proliferative | [16] |

| Multiple Myeloma (MM.1S) | 500 | 48 | Cytotoxicity | [17][19] |

Table 4: Anti-proliferative Activity of Flavopiridol (B1662207) (Alvocidib)

Flavopiridol is a pan-CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[12][20][21]

| Cell Line | IC50 (nM) | Effect | Reference |

| HCT116 | 13 | Colony growth inhibition | [21] |

| A2780 | 15 | Colony growth inhibition | [21] |

| PC3 | 10 | Colony growth inhibition | [21] |

| Mia PaCa-2 | 36 | Colony growth inhibition | [21] |

| Anaplastic Large Cell Lymphoma cells | - | Growth inhibition, induction of subG1 population | [22] |

Detailed Experimental Protocols

The assessment of CDK1 inhibitor efficacy relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

4.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CDK1 inhibitor for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.1.2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Principle: Measures the ability of a single cell to grow into a colony.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with the CDK1 inhibitor for a specified period (e.g., 24 hours or continuously).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with a solution like methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Cell Cycle Analysis using Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Based on the measurement of the DNA content of individual cells stained with a fluorescent dye (e.g., Propidium Iodide - PI).

-

Protocol:

-

Culture and treat cells with the CDK1 inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

-

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify specific proteins in a sample.

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects them using specific antibodies.

-

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, p21, p27).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The inhibition of CDK1 presents a compelling strategy for anti-cancer therapy. As demonstrated by the quantitative data, a range of CDK1 inhibitors effectively halt cell proliferation in various cancer models, primarily by inducing a robust G2/M cell cycle arrest and promoting apoptosis. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of novel CDK1-targeting agents.

Future research should focus on enhancing the selectivity of CDK1 inhibitors to minimize off-target effects and potential toxicities.[4][23] Combination therapies, where CDK1 inhibitors are used in conjunction with other anti-cancer agents such as DNA-damaging drugs or other targeted therapies, hold significant promise for overcoming drug resistance and improving clinical outcomes.[3][4] Furthermore, the identification of predictive biomarkers for sensitivity to CDK1 inhibition will be crucial for patient stratification and the successful clinical translation of these promising therapeutic agents. The continued exploration of the intricate network of CDK1 signaling will undoubtedly unveil new avenues for therapeutic intervention in the fight against cancer.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 3. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) | MDPI [mdpi.com]

- 5. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 8. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Gene Silencing: A Technical Guide to Pre-designed vs. Custom siRNA for CDK1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical considerations and methodologies for selecting and validating small interfering RNA (siRNA) targeting Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. We provide a comprehensive comparison of pre-designed and custom siRNA strategies, detailed experimental protocols for their validation, and a quantitative analysis of their performance.

Introduction to siRNA-mediated Silencing of CDK1

Cyclin-Dependent Kinase 1 (CDK1) is a pivotal serine/threonine kinase that, in complex with its regulatory subunit Cyclin B, orchestrates the entry into and progression through mitosis.[1] Given its central role in cell division, CDK1 is a prominent target for cancer therapy and cell cycle research. RNA interference (RNAi), a natural cellular process for gene silencing, can be harnessed using synthetic siRNAs to specifically downregulate CDK1 expression and study the functional consequences.

The choice between using a commercially available, pre-designed siRNA and a custom-synthesized siRNA is a critical decision in experimental design. Pre-designed siRNAs are typically developed using sophisticated algorithms that predict high efficacy and specificity, and they often come with a performance guarantee.[2] Custom siRNAs, on the other hand, offer flexibility in targeting specific transcript variants or regions of interest, but their efficacy can be less predictable.

Pre-designed vs. Custom siRNA for CDK1: A Comparative Analysis

The selection of an appropriate siRNA is paramount for achieving potent and specific gene knockdown. Below, we compare the key features of pre-designed and custom siRNA options for targeting CDK1.

Design and Validation

Pre-designed siRNAs are created using proprietary algorithms that incorporate a multitude of parameters to predict efficacy and minimize off-target effects.[2] These algorithms are often trained on large datasets from previous gene silencing experiments. For instance, the Rosetta Inpharmatics design algorithm utilizes Position-Specific Scoring Matrices and knowledge of the seed region to enhance specificity.[2] Many vendors provide pre-designed siRNAs that have been functionally validated to achieve a certain level of knockdown, often guaranteed to be ≥75%.[2]

Custom siRNAs are designed by the researcher, providing control over the target sequence. This is particularly useful for targeting specific isoforms of a gene, non-conserved regions, or for structure-function studies. While numerous free and commercial software tools are available to aid in the design of custom siRNAs, their performance is not always guaranteed, and multiple sequences may need to be tested to find an effective one.[3]

A Hypothetical Case Study: Targeting Human CDK1

To illustrate the practical differences, we present a hypothetical comparison of a pre-designed and a custom-designed siRNA targeting human CDK1 (NCBI Gene ID: 983).

Table 1: Characteristics of a Pre-designed vs. a Custom siRNA for CDK1

| Feature | Pre-designed siRNA (Hypothetical) | Custom siRNA (Hypothetical) |

| Design Algorithm | Proprietary algorithm (e.g., Rosetta)[2] | Researcher-designed (e.g., using public tools) |

| Target Sequence (Sense) | 5'-GCAUAGCUAGCUAAAGCUAdTdT-3' | 5'-CCAUAAGCUAGCUAGCAAAdTdT-3' |

| Target Exon | Exon 3 | Exon 5 |

| Guaranteed Knockdown | ≥75% mRNA knockdown[2] | None |

| Chemical Modifications | Often includes modifications to enhance stability and reduce off-target effects | Can be ordered with or without modifications |

Quantitative Performance Comparison

Achieving significant and specific knockdown of the target gene is the primary goal of any RNAi experiment. The following tables present synthesized quantitative data from a hypothetical experiment comparing our pre-designed and custom CDK1 siRNAs in HeLa cells.

Knockdown Efficiency

Knockdown efficiency was assessed at both the mRNA and protein levels 48 hours post-transfection.

Table 2: CDK1 Knockdown Efficiency in HeLa Cells

| siRNA Type | Transfection Concentration | Mean mRNA Knockdown (%) (via qPCR) | Mean Protein Knockdown (%) (via Western Blot) |

| Pre-designed CDK1 siRNA | 10 nM | 85 ± 5% | 80 ± 7% |

| Custom CDK1 siRNA | 10 nM | 78 ± 8% | 72 ± 10% |

| Scrambled Negative Control | 10 nM | 0 ± 3% | 0 ± 5% |

Data are represented as mean ± standard deviation from three independent experiments.

Off-Target Effects

Off-target effects, the unintended silencing of other genes, were evaluated using microarray analysis 48 hours post-transfection.[4]

Table 3: Off-Target Analysis of CDK1 siRNAs

| siRNA Type | Transfection Concentration | Number of Off-Target Genes (>2-fold change) |

| Pre-designed CDK1 siRNA | 10 nM | 15 |

| Custom CDK1 siRNA | 10 nM | 28 |

| Scrambled Negative Control | 10 nM | 5 |

Off-target genes were identified as those with a statistically significant change in expression of greater than two-fold compared to mock-transfected cells.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable results in RNAi experiments.

siRNA Transfection of HeLa Cells

This protocol is optimized for a 24-well plate format.

Materials:

-

HeLa cells

-

DMEM with 10% FBS (without antibiotics)

-

Opti-MEM® I Reduced Serum Medium

-

siRNA (Pre-designed, Custom, or Scrambled Negative Control)

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 30,000 cells per well in 500 µL of antibiotic-free growth medium).[6]

-

siRNA-Lipid Complex Formation: a. For each well, dilute 6 pmol of siRNA in 50 µL of Opti-MEM®. Mix gently.[6] b. In a separate tube, dilute 0.8 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[6] c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[6]

-

Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells. Gently rock the plate to ensure even distribution.[6]

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. A medium change is typically not necessary but can be performed after 4-6 hours if cytotoxicity is a concern.[6]

Validation of CDK1 Knockdown by quantitative RT-PCR (qPCR)

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

-

Primers for CDK1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either CDK1 or the housekeeping gene, and cDNA template. b. Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Data Analysis: Calculate the relative expression of CDK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled negative control.

Validation of CDK1 Knockdown by Western Blotting

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-CDK1 and anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: At 48 hours post-transfection, lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.[7]

-

SDS-PAGE and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.[7] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[7] b. Incubate the membrane with the primary anti-CDK1 antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.

-

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the percentage of CDK1 protein knockdown relative to the scrambled negative control.

Assessment of Off-Target Effects by Microarray

Materials:

-

RNA extraction kit

-

Microarray platform (e.g., Affymetrix GeneChip)

-

Labeling and hybridization reagents

Procedure:

-

RNA Preparation: Extract high-quality total RNA from cells transfected with the CDK1 siRNAs and the scrambled negative control at 48 hours post-transfection.

-

Microarray Hybridization: Label the RNA and hybridize it to the microarray chips according to the manufacturer's protocol.

-

Data Acquisition and Analysis: a. Scan the microarrays to obtain raw intensity data. b. Normalize the data and perform statistical analysis to identify genes with a significant (e.g., >2-fold) change in expression in the CDK1 siRNA-treated samples compared to the negative control.[5]

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding complex processes.

Experimental Workflow for siRNA Validation

Caption: Workflow for siRNA transfection and validation.

Simplified CDK1 Signaling Pathway in the Cell Cycle

Caption: Simplified CDK1 pathway and the effect of siRNA.

Conclusion

The choice between pre-designed and custom siRNA for targeting CDK1 depends on the specific experimental goals, timeline, and budget. Pre-designed siRNAs offer a reliable and time-saving option with a high probability of success, making them ideal for initial functional studies. Custom siRNAs provide the flexibility needed for more specialized applications, such as targeting specific isoforms or mutations, though they may require more extensive validation. Regardless of the choice, rigorous validation of knockdown efficiency and assessment of off-target effects are essential for the accurate interpretation of experimental results. This guide provides the foundational knowledge and protocols to empower researchers to effectively utilize siRNA technology for the investigation of CDK1 function.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. 预设计siRNA [sigmaaldrich.com]

- 3. Computational design and validation of effective siRNAs to silence oncogenic KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Understanding CDK1 as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary